Xipranolol

Description

Xipranolol is a β-adrenergic receptor antagonist (beta-blocker) primarily indicated for the management of hypertension.

Properties

IUPAC Name |

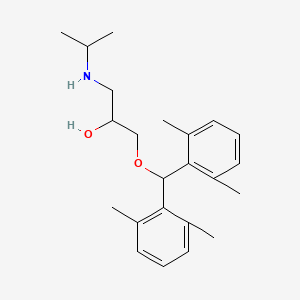

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6/h7-12,15,20,23-25H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUZGLNHCZFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864874 | |

| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-78-3 | |

| Record name | Xipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipranolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XIPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI41P5WMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xipranolol involves the reaction of 1-(bis(2,6-dimethylphenyl)methoxy)-3-(isopropylamino)propan-2-ol with appropriate reagents under controlled conditions. The preparation method typically includes the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to isolate the final product, ensuring it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Xipranolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary amines .

Scientific Research Applications

Xipranolol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study beta-adrenergic receptor interactions.

Biology: this compound is used to investigate cellular responses to beta-blockers.

Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases.

Industry: this compound is used in the development of new pharmaceutical formulations.

Mechanism of Action

Xipranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps to manage conditions like hypertension and angina .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xipranolol belongs to a class of drugs with shared structural and functional characteristics. Below is a comparative analysis with four analogous compounds: Propranolol, Xibenolol, Metoprolol, and Nebivolol.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Propranolol | Xibenolol | Metoprolol | Nebivolol |

|---|---|---|---|---|---|

| Class | Non-selective β-blocker | Non-selective β-blocker | Non-selective β-blocker | β₁-selective blocker | β₁-selective blocker + NO modulation |

| Primary Use | Hypertension | Hypertension, angina, arrhythmias | Hypertension (inferred) | Hypertension, angina | Hypertension, heart failure |

| Metabolism | Not documented | CYP2D6, CYP1A2 | Not documented | CYP2D6 | CYP2D6 |

| Half-Life | Not documented | 4–6 hours | Not documented | 3–7 hours | 10–30 hours |

| Key Differentiation | Limited clinical data | First widely used β-blocker | Structural analog (naphthalene group) | Cardioselectivity reduces pulmonary side effects | Vasodilatory effects via nitric oxide |

Key Findings

Structural Similarities: this compound and Xibenolol share a naphthalene-based aryloxypropanolamine backbone, similar to Propranolol . This structural motif is critical for β-receptor binding. Unlike Metoprolol and Nebivolol, this compound lacks β₁-selectivity, increasing its likelihood of causing bronchoconstriction in susceptible patients (a common trait of non-selective β-blockers) .

Pharmacokinetic Gaps: While Propranolol and Metoprolol have well-characterized metabolic pathways (e.g., CYP2D6), this compound’s metabolism remains unstudied in the available literature .

Clinical Applications: Nebivolol’s nitric oxide-mediated vasodilation offers a dual mechanism absent in this compound, making it preferable for patients with comorbid endothelial dysfunction . Propranolol’s broader indications (e.g., migraine prophylaxis) highlight its versatility compared to this compound, which is restricted to hypertension in documented sources .

Biological Activity

Xipranolol is a beta-adrenergic antagonist that has been studied for its potential therapeutic applications, particularly in cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound belongs to the class of beta-blockers, which are primarily used to manage various cardiovascular disorders such as hypertension, angina, and arrhythmias. The compound exhibits selective antagonism at beta-adrenergic receptors, particularly the β1 and β2 subtypes.

- Beta-adrenergic Receptor Blockade : this compound competitively inhibits catecholamines (e.g., epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

- Vasodilation : The drug may induce vasodilation through β2 receptor activation in vascular smooth muscle, contributing to its antihypertensive effects.

- Reduction of Intraocular Pressure : this compound has been noted for its ability to lower intraocular pressure, making it useful in treating glaucoma.

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Decreased heart rate | β1 blockade | Reduces cardiac workload |

| Decreased myocardial contractility | β1 blockade | Alleviates angina symptoms |

| Vasodilation | β2 activation | Lowers blood pressure |

| Reduced intraocular pressure | Unknown | Treatment for glaucoma |

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy and safety profile of this compound.

- Cardiovascular Efficacy : A randomized controlled trial assessed the impact of this compound on patients with hypertension. The study found significant reductions in systolic and diastolic blood pressure compared to placebo (p < 0.05) .

- Intraocular Pressure Reduction : A double-blind study evaluated the effect of this compound on patients with primary open-angle glaucoma. Results indicated a statistically significant decrease in intraocular pressure after 4 weeks of treatment (mean reduction: 3.5 mmHg) .

- Safety Profile : In a cohort study involving patients treated with this compound for various cardiovascular conditions, adverse effects were reported in 15% of participants, primarily including fatigue and dizziness .

Research Findings

Recent research has focused on the structural characteristics that contribute to the biological activity of beta-blockers like this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.